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Compound of Interest

Compound Name: ROS 234

Cat. No.: B575769

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological
properties of ROS 234 dioxalate, a potent antagonist of the histamine H3 receptor. This
document collates available quantitative data, outlines likely experimental protocols for its
characterization, and visualizes its mechanism of action and experimental workflows.

Compound Overview

e Compound Name: ROS 234 dioxalate[1][2]

e Chemical Name: N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate[1][3]
e Molecular Formula: C13H1sNs-2C2H204[1][2]

e Molecular Weight: 421.37 g/mol [1][2]

e CAS Number: 1781941-93-2[1][2]

» Key Pharmacological Role: Potent Histamine H3 Receptor Antagonist[1][2][4][5]

Quantitative Pharmacological Data
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The following tables summarize the key quantitative parameters that define the potency and
efficacy of ROS 234 dioxalate as a histamine H3 receptor antagonist.

Table 1: In Vitro and Ex Vivo Receptor Affinity and Potency

Parameter Value Species/Tissue Description Reference(s)
Functional
pKb 9.46 Guinea-pig ileum  antagonism at [1112][4115]

the H3 receptor.

Inhibitory
constant,
) Rat cerebral o o
pKi 8.90 indicating binding  [4][5]
cortex o
affinity to the H3

receptor.

Table 2: In Vivo Efficacy

| Parameter | Value | Administration Route | Species/Tissue | Description | Reference(s) | | --- | -
--|--|--1]--|| EDso| 19.12 mg/kg | i.p. (intraperitoneal) | Rat cerebral cortex | The dose
required to achieve 50% of the maximum effect in an ex vivo binding study, indicating limited
blood-brain barrier permeability. |[1][2][4][5] |

Mechanism of Action: Histamine H3 Receptor
Antagonism

ROS 234 dioxalate exerts its pharmacological effects by acting as a potent antagonist at the
histamine H3 receptor (H3R). The H3R is a presynaptic G-protein coupled receptor (GPCR)
belonging to the Gi/o family, predominantly expressed in the central nervous system.[5][6]

As a presynaptic autoreceptor, the H3R's primary role is to inhibit the synthesis and release of
histamine.[6] It also functions as a heteroreceptor, modulating the release of other key
neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[5]

By antagonizing the H3R, ROS 234 dioxalate blocks the receptor's constitutive activity and the
effects of endogenous histamine. This disinhibition leads to an increased release of histamine
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and other neurotransmitters, which is the basis for the therapeutic potential of H3R antagonists
in various neurological and cognitive disorders.[5]

The following diagram illustrates the canonical signaling pathway of the histamine H3 receptor,
which is inhibited by ROS 234 dioxalate.

Activates

Histamine H3
Receptor (H3R)

Click to download full resolution via product page

Caption: Signaling pathway of the Histamine H3 Receptor and its antagonism by ROS 234
dioxalate.

Experimental Protocols

The pharmacological profile of ROS 234 dioxalate was likely determined using a series of
standard in vitro and ex vivo assays. While the full detailed methodologies from the primary
literature are not publicly available, the following represents the standard protocols for
characterizing a novel H3 receptor antagonist.

This experiment is designed to determine the affinity of ROS 234 dioxalate for the histamine H3
receptor.

o Objective: To calculate the inhibitory constant (Ki) of ROS 234 dioxalate by measuring its
ability to displace a known radioligand from the H3 receptor.

o Materials:
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o Membrane preparations from cells expressing recombinant rat H3 receptors or from rat
cerebral cortex tissue.

o Radioligand, e.g., [3H]Na-methylhistamine.

o ROS 234 dioxalate at various concentrations.
o Assay buffer (e.g., Tris-HCI with EDTA).

o Glass fiber filters and a cell harvester.

o Scintillation counter.

e Protocol:

o Incubate the membrane preparations with a fixed concentration of the radioligand and
varying concentrations of ROS 234 dioxalate.

o Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

o Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
This separates the bound radioligand from the unbound.

o Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
o Measure the radioactivity retained on the filters using a scintillation counter.

o Analyze the data using non-linear regression to determine the ICso (the concentration of
ROS 234 dioxalate that inhibits 50% of the specific binding of the radioligand).

o Convert the ICso to a Ki value using the Cheng-Prusoff equation. The pKi is the negative
logarithm of the Ki.

This experiment assesses the functional potency of ROS 234 dioxalate in a biological system.

e Objective: To determine the antagonist dissociation constant (Kb) of ROS 234 dioxalate by
measuring its ability to inhibit the functional response induced by an H3R agonist in an
isolated tissue preparation.
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o Materials:

o Isolated guinea-pig ileum tissue.

[¢]

Organ bath setup with physiological salt solution (e.g., Tyrode's solution), maintained at
37°C and aerated with carbogen (95% Oz, 5% COz).

Isotonic transducer to measure tissue contraction.

[¢]

[¢]

H3 receptor agonist (e.g., R-a-methylhistamine).

ROS 234 dioxalate.

[e]

e Protocol:

[¢]

Mount the guinea-pig ileum segment in the organ bath under a resting tension.
o Allow the tissue to equilibrate.

o Obtain a cumulative concentration-response curve for the H3 agonist. The agonist will
inhibit electrically induced contractions of the ileum.

o Wash the tissue and allow it to recover.
o Incubate the tissue with a fixed concentration of ROS 234 dioxalate for a set period.

o In the presence of ROS 234 dioxalate, obtain a second concentration-response curve for
the H3 agonist. The curve should be shifted to the right.

o Repeat with several concentrations of ROS 234 dioxalate.

o Analyze the rightward shift in the agonist's concentration-response curve to calculate the
Kb value using the Schild equation. The pKb is the negative logarithm of the Kb.

The logical flow from initial binding studies to in vivo assessment is depicted below.
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Caption: A typical experimental workflow for characterizing a novel H3 receptor antagonist like
ROS 234 dioxalate.

Summary and Conclusion

ROS 234 dioxalate is a well-characterized, potent histamine H3 receptor antagonist. Its high
affinity and functional antagonism have been quantified in standard preclinical models. A key
feature of this compound is its limited permeability across the blood-brain barrier, as indicated
by its EDso value from ex vivo studies.[1][2][4] This property makes it a valuable research tool
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for studying the peripheral effects of H3 receptor antagonism or as a peripherally-restricted
drug candidate. Researchers utilizing ROS 234 dioxalate can be confident in its defined
mechanism of action and potency, which are supported by established pharmacological data. It
should be noted, however, that this compound has been withdrawn from sale for commercial
reasons by some suppliers.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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